Gastroprotective Efficacy and Ulcer Healing Superiority Over Ranitidine in Rodent Models
In the HCl/EtOH-induced gastric lesion model in mice, ferruginol at a single oral dose of 25 mg/kg inhibited lesion appearance by 60%, an effect similar to lansoprazole at 20 mg/kg. In the rat subacute ulcer healing model, ferruginol at 50 mg/kg achieved a curative ratio of 92.5%, significantly surpassing the reference H₂-antagonist ranitidine at the same 50 mg/kg dose (curative ratio 79.6%) [1]. This 12.9 percentage-point advantage over a clinically established anti-ulcer drug, demonstrated within the same experimental protocol, provides a direct quantitative basis for selecting ferruginol over ranitidine or for further development of ferruginol-based gastroprotective agents.
| Evidence Dimension | Gastric ulcer healing curative ratio |
|---|---|
| Target Compound Data | Curative ratio 92.5% at 50 mg/kg (rat subacute ulcer model) |
| Comparator Or Baseline | Ranitidine: curative ratio 79.6% at 50 mg/kg |
| Quantified Difference | Ferruginol exceeded ranitidine by 12.9 percentage points at equimolar dose |
| Conditions | Rats; subacute gastric lesions; oral administration; ferruginol isolated from Prumnopitys andina |
Why This Matters
For procurement in gastrointestinal drug discovery programs, this head-to-head superiority over a marketed comparator drug provides a quantitative efficacy benchmark that generic abietane analogs lack.
- [1] Rodríguez JA, Theoduloz C, Yáñez T, Becerra J, Schmeda-Hirschmann G. Gastroprotective and ulcer healing effect of ferruginol in mice and rats: assessment of its mechanism of action using in vitro models. Life Sci. 2006 Apr 18;78(21):2503-9. DOI: 10.1016/j.lfs.2005.10.018 View Source
